L-Cysteinyl-L-cysteinyl-L-lysyl-L-lysyl-L-cysteine

Description

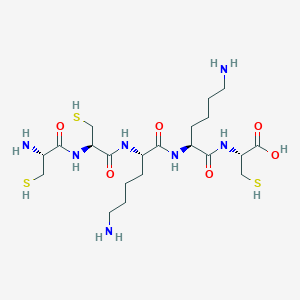

L-Cysteinyl-L-cysteinyl-L-lysyl-L-lysyl-L-cysteine is a synthetic pentapeptide containing two cysteine and two lysine residues. Its sequence (Cys-Cys-Lys-Lys-Cys) suggests structural and functional roles influenced by:

Properties

CAS No. |

918412-78-9 |

|---|---|

Molecular Formula |

C21H41N7O6S3 |

Molecular Weight |

583.8 g/mol |

IUPAC Name |

(2R)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-sulfanylpropanoic acid |

InChI |

InChI=1S/C21H41N7O6S3/c22-7-3-1-5-13(26-20(32)15(10-36)27-17(29)12(24)9-35)18(30)25-14(6-2-4-8-23)19(31)28-16(11-37)21(33)34/h12-16,35-37H,1-11,22-24H2,(H,25,30)(H,26,32)(H,27,29)(H,28,31)(H,33,34)/t12-,13-,14-,15-,16-/m0/s1 |

InChI Key |

WTINHBKZGURINV-QXKUPLGCSA-N |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)NC(=O)[C@H](CS)N |

Canonical SMILES |

C(CCN)CC(C(=O)NC(CS)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)C(CS)N |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

SPPS is a widely used method for synthesizing peptides due to its efficiency and ability to produce high-purity products. The general steps involved in SPPS for this compound include:

Resin Attachment : The first amino acid (L-cysteine) is attached to a solid support resin.

Sequential Coupling : Each subsequent amino acid (L-lysine and additional L-cysteines) is added one at a time. This process typically utilizes coupling reagents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DIC (diisopropylcarbodiimide) to activate the carboxylic acid group of the amino acids for reaction with the amine group of the growing peptide chain.

Deprotection : Protecting groups on the amino acids are removed using reagents like trifluoroacetic acid (TFA), which allows for the formation of peptide bonds.

Cleavage : Once the desired peptide sequence is complete, the peptide is cleaved from the resin using a cleavage cocktail that may include TFA, water, and scavengers like triisopropylsilane (TIS).

Enzymatic Synthesis

Enzymatic methods can also be employed for synthesizing peptides like this compound. This process often involves:

- Cysteine Ligase Activity : Utilizing enzymes such as cysteine ligases that catalyze the formation of peptide bonds between cysteine residues. The reaction conditions, including pH and temperature, are optimized to enhance yield.

Chemical Synthesis

Chemical synthesis methods can also be used, typically involving:

Condensation Reactions : These reactions can be performed using activated esters or carbodiimides to facilitate the formation of peptide bonds between amino acids in solution.

Oxidation Steps : Given the presence of thiol groups in cysteine, oxidation may be necessary to form disulfide bonds, which are critical for stabilizing the structure of peptides.

Data Table: Summary of Preparation Methods

| Method | Key Steps | Advantages | Disadvantages |

|---|---|---|---|

| Solid-Phase Peptide Synthesis | Resin attachment, coupling, deprotection, cleavage | High purity, automation possible | Requires specialized equipment |

| Enzymatic Synthesis | Enzyme catalysis under controlled conditions | Mild reaction conditions | Potentially lower yields |

| Chemical Synthesis | Condensation reactions, oxidation | Flexibility in conditions | May require extensive purification steps |

Research Findings

Recent studies have highlighted various aspects of synthesizing peptides like this compound:

Yield Optimization : Research indicates that optimizing coupling times and reagent concentrations can significantly enhance yield during SPPS.

Purity Assessment : Analytical techniques such as high-performance liquid chromatography (HPLC) are essential for assessing the purity of synthesized peptides. A purity threshold of over 95% is often targeted.

Characterization Techniques : Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to confirm the identity and structural integrity of synthesized peptides.

Chemical Reactions Analysis

Types of Reactions

L-Cysteinyl-L-cysteinyl-L-lysyl-L-lysyl-L-cysteine can undergo various chemical reactions, including:

Oxidation: :

Biological Activity

L-Cysteinyl-L-cysteinyl-L-lysyl-L-lysyl-L-cysteine is a complex peptide composed of multiple amino acids, primarily cysteine and lysine. This compound exhibits various biological activities due to its unique structural properties and the functional roles of its constituent amino acids. This article provides a comprehensive overview of the biological activity of this peptide, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound has a molecular formula of C21H41N7O6S3 and a molar mass of approximately 585.8 g/mol. The presence of cysteine residues allows for the formation of disulfide bonds, which are crucial for the structural stability and biological function of the peptide. The lysine residues contribute to the positive charge and potential interactions with negatively charged biomolecules, influencing cellular pathways.

Biological Activities

The biological activities associated with this compound can be categorized into several key areas:

1. Antioxidant Activity

- Cysteine is known for its antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells. This activity is particularly relevant in protecting cells from damage caused by reactive oxygen species (ROS) .

2. Protein Synthesis and Regulation

- The peptide plays a role in protein synthesis through its constituent amino acids, especially cysteine, which is crucial for forming disulfide bonds in proteins. These bonds are essential for maintaining protein structure and function .

3. Cellular Signaling

- This compound may interact with various cellular receptors and enzymes, influencing signaling pathways that regulate cell growth, differentiation, and apoptosis .

4. Therapeutic Potential

- Research indicates that peptides containing cysteine and lysine may have therapeutic applications in treating conditions such as cystinosis, where cystine accumulation leads to kidney damage . Supplementation with amino acids like lysine has shown promise in mitigating some effects of this disease .

Case Study 1: Antioxidant Effects

In a study examining the effects of dietary supplementation with cysteine-containing peptides on oxidative stress markers in mice, it was found that administration significantly reduced levels of malondialdehyde (MDA), a marker of lipid peroxidation, indicating enhanced antioxidant capacity .

Case Study 2: Protein Interaction

Another investigation focused on the role of this compound in modulating protein-protein interactions. The study utilized fluorescence resonance energy transfer (FRET) to demonstrate that the peptide could enhance the binding affinity between specific proteins involved in cellular signaling pathways .

Summary of Key Research Data

The biological activity of this compound can be attributed to several mechanisms:

- Disulfide Bond Formation: The ability of cysteine residues to form disulfide bonds under oxidative conditions stabilizes the peptide structure, allowing it to maintain its functional conformation.

- Electrostatic Interactions: The positively charged lysine residues can facilitate interactions with negatively charged biomolecules, enhancing cellular uptake and activity.

Scientific Research Applications

Biotechnology and Cell Culture

Nutritional Supplementation in Cell Cultures

L-Cysteinyl peptides have been shown to enhance the solubility and performance of cysteine in cell culture media. They are essential for the growth of various cell lines, including those used in monoclonal antibody production. The presence of L-cysteine is critical as it serves as a precursor for glutathione synthesis, a key antioxidant that helps maintain intracellular redox balance and reduces oxidative stress .

Enhanced Solubility

Traditional forms of cysteine, such as L-cystine, face solubility challenges due to oxidation and precipitation at higher concentrations. Innovations like cQrex® KC (N,N'-di-L-lysyl-L-cystine dihydrochloride) have demonstrated significantly improved solubility—up to 1000 times greater than free L-cystine—facilitating better nutrient delivery in serum-free media . This advancement allows for optimized bioprocess performance, particularly in perfusion culture systems.

Pharmaceutical Applications

Role in Drug Formulations

L-Cysteine is utilized in pharmaceutical preparations to enhance drug stability and efficacy. For instance, it plays a role in total parenteral nutrition (TPN) regimens where it aids in amino acid supplementation for patients unable to ingest food orally . Its antioxidant properties also contribute to the stabilization of certain medications.

Therapeutic Uses

Research indicates that L-cysteine can be beneficial in treating various health conditions. Clinical trials have shown its effectiveness in nutritional therapy for severe malnutrition, where it aids in restoring glutathione levels and overall health . Additionally, it has been linked to reduced scarring after corneal surgeries and improved recovery outcomes in stroke patients by enhancing antioxidant status and immune function .

Health Benefits and Nutritional Applications

Antioxidant Properties

L-Cysteine is recognized for its antioxidant capabilities, which help mitigate oxidative stress associated with numerous diseases. Its role in detoxification processes also positions it as a potential therapeutic agent for conditions related to heavy metal exposure and liver protection .

Dietary Supplementation

The increasing popularity of nutraceuticals has led to a rise in studies focusing on L-cysteine's health benefits when consumed as part of dietary supplements. Evidence suggests that it can support immune function by regulating cytokine production and may contribute to cardiovascular health by reducing arterial stiffness .

Table 1: Summary of Research Findings on L-Cysteinyl Compounds

Case Study: Nutritional Therapy in Malnutrition

A study involving children with severe edematous malnutrition demonstrated that supplementation with L-cysteine significantly restored glutathione levels during treatment phases. This finding underscores its importance as a therapeutic agent in clinical nutrition .

Comparison with Similar Compounds

Structural Comparison

The table below compares L-Cysteinyl-L-cysteinyl-L-lysyl-L-lysyl-L-cysteine with other cysteine-containing peptides and derivatives:

Key Observations:

- Lysine Content : The dual lysine residues distinguish it from most analogs, suggesting unique electrostatic interactions (e.g., with nucleic acids or LOX enzymes ).

(a) Antioxidant Activity

- Target Compound : High cysteine content may enhance free radical scavenging, similar to L-cysteine derivatives like N-acetylcysteine (a mucolytic and glutathione precursor) .

(b) Enzymatic and Cellular Interactions

- Lysyl Oxidase (LOX) Association : Lysine residues in the target compound may interact with LOX enzymes, which remodel extracellular matrices and are implicated in cancer metastasis . Peptides with lysine (e.g., 651706-35-3) could similarly modulate LOX activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.